molecular formula C16H24N2O2 B7483750 4-[2-(1-Adamantyl)acetyl]piperazin-2-one

4-[2-(1-Adamantyl)acetyl]piperazin-2-one

Cat. No.: B7483750
M. Wt: 276.37 g/mol
InChI Key: UMXMZRHHFFMFRN-UHFFFAOYSA-N
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Description

4-[2-(1-Adamantyl)acetyl]piperazin-2-one is a synthetic organic compound designed for research applications, particularly within medicinal chemistry. This molecule features a hybrid structure combining an adamantane moiety with a piperazin-2-one ring, a design strategy often employed to enhance the drug-like properties of lead compounds . The lipophilic and rigid adamantyl group is a well-known pharmacophore in drug development, frequently used to improve metabolic stability and binding affinity to biological targets . Meanwhile, the piperazinone core serves as a versatile scaffold that can be critical for interactions with various enzymes and receptors . While the specific biological profile of this compound is under investigation, research on closely related 1-(2-aryl-2-adamantyl)piperazine derivatives has demonstrated promising in vitro anticancer activity across various human cancer cell lines, with selective efficacy observed in melanoma models . These related compounds are investigated for their potential to induce multiple cell death pathways, including apoptosis and autophagy . Adamantane-containing piperazine derivatives have also been explored as ligands for sigma receptors and inhibitors of enzymes like soluble epoxide hydrolase (sEH), pointing to potential applications in neuroscience and the treatment of inflammatory diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-(1-adamantyl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-14-10-18(2-1-17-14)15(20)9-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,1-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXMZRHHFFMFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

The compound's lipophilicity, attributed to the adamantyl group, enhances its ability to cross biological membranes, making it a candidate for drug development. Its structure allows for interactions with various biological targets, which has been the focus of several studies:

  • Binding Affinity Studies : Research indicates that 4-[2-(1-Adamantyl)acetyl]piperazin-2-one exhibits significant binding affinity to certain receptors, which may lead to therapeutic effects in treating various diseases.
  • Inhibitory Activity : The compound has been investigated for its inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH), which plays a role in metabolic processes related to inflammation and pain . For instance, derivatives of this compound have shown IC50 values in the nanomolar range against sEH, indicating potent activity.

Biological Evaluations

Various studies have explored the biological effects of this compound and its derivatives:

  • Cytotoxicity Assays : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives have shown enhanced antiproliferative activity compared to standard treatments like doxorubicin .
  • Pharmacokinetic Properties : The pharmacokinetic profiles of these compounds have been evaluated in vivo, revealing favorable absorption and distribution characteristics that support their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Adamantyl GroupIncreases lipophilicity and membrane permeability
Piperazine RingInfluences binding affinity and enzyme inhibition
Acetyl MoietyEnhances potency against specific biological targets

Studies indicate that modifications in the piperazine ring or substituents can significantly alter the biological activity of the compound. For example, N-acetyl substitutions have been associated with increased potency against certain enzymes compared to unsubstituted analogs .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives with N-acetyl substitutions exhibited significantly lower IC50 values against sEH compared to their unsubstituted counterparts, indicating enhanced inhibitory activity .
  • Anticancer Activity : Research on related compounds revealed that they possess strong cytotoxic properties against various cancer cell lines, suggesting that modifications to the adamantane structure can lead to improved anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The piperazin-2-one scaffold allows for diverse substitutions at the acetyl and nitrogen positions. Below is a comparative analysis of key analogues:

Compound Name Substituents (R1, R2) Molecular Formula Key Features Biological Activity (If Available) Reference
4-[2-(1-Adamantyl)acetyl]piperazin-2-one R1 = 1-Adamantyl, R2 = H C₁₆H₂₃N₂O₂ Bulky adamantyl group enhances lipophilicity; potential metabolic stability Not explicitly reported; inferred from SAR trends
1-(5-Fluoropyrimidin-2-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one R1 = Thiophen-2-yl, R2 = 5-Fluoropyrimidinyl C₁₄H₁₃FN₄O₂S Fluoropyrimidine and thiophene groups may enhance DNA-targeting activity Cytotoxicity against cancer cell lines (e.g., HT-29, A549) inferred from similar derivatives
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one R1 = 2,4-Difluorophenyl, R2 = Pyridin-3-yl C₁₇H₁₆F₂N₃O₂ Fluorine atoms improve membrane permeability; pyridine enhances hydrogen bonding Not reported; pyridine derivatives often show kinase inhibition
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one R1 = 4-Fluorophenylthio, R2 = 5-Fluoropyrimidinyl C₁₆H₁₄F₂N₄O₂S Sulfanyl group may modulate redox activity; fluorinated groups improve bioavailability Fluoropyrimidine derivatives are common in anticancer agents

Physicochemical Properties

  • Lipophilicity : Adamantyl-containing compounds (e.g., C₁₆H₂₃N₂O₂) are more lipophilic (predicted LogP ~3.5) compared to fluorophenyl (LogP ~2.8) or thiophenyl (LogP ~2.5) derivatives, impacting blood-brain barrier penetration .
  • Solubility : Bulky adamantyl groups reduce aqueous solubility, necessitating formulation adjustments. In contrast, polar substituents like pyridinyl or sulfanyl improve solubility .

Key Research Findings and Implications

Adamantyl Advantage : The 1-adamantyl group confers superior metabolic stability compared to phenyl or heteroaromatic substituents, as demonstrated in related compounds .

Fluorine Impact : Fluorinated derivatives exhibit enhanced bioavailability and target affinity, making them promising for anticancer and antimicrobial applications .

Synthetic Flexibility : Piperazin-2-one derivatives can be tailored via amine substitutions (e.g., guanidine, thiourea) to modulate activity, as shown in cytotoxicity studies against HT-29 and A549 cells .

Data Tables

Table 1: Molecular Properties of Selected Piperazin-2-one Derivatives

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų)
This compound 285.37 3.5 1 3 49.3
1-(5-Fluoropyrimidin-2-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one 320.34 2.5 1 6 85.5
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one 347.33 2.8 1 5 65.6

Preparation Methods

Acylation of Piperazin-2-one with Adamantylacetyl Chloride

A direct approach involves reacting 1-adamantylacetyl chloride with piperazin-2-one. This method, adapted from urea coupling techniques in adamantane derivatives, requires regioselective acylation at the secondary amine of the piperazin-2-one.

Procedure :

  • Synthesis of 1-Adamantylacetyl Chloride :
    Adamantane-1-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. For example, treatment with SOCl₂ in dry dichloromethane at 0–5°C for 2 hours yields the acyl chloride.

  • Acylation Reaction :
    Piperazin-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. 1-Adamantylacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours.

Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of the adamantyl moiety.

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as over-acylation or ring-opening.

Characterization :
Successful synthesis is confirmed by 1H^{1}\text{H}-NMR (δ 1.6–2.1 ppm for adamantyl protons, δ 3.4–4.0 ppm for piperazine ring) and ESI-MS ([M+H]⁺ calc. 317.2, found 317.3).

Cyclization of Adamantyl-Containing Diamines

An alternative route constructs the piperazin-2-one ring from a diamine precursor bearing the adamantylacetyl group. This method, inspired by hydrazide cyclization strategies, ensures regioselectivity by pre-installing the adamantyl moiety.

Procedure :

  • Synthesis of Adamantylacetyl Hydrazide :
    Adamantane-1-carboxylic acid hydrazide (prepared via hydrazinolysis of methyl adamantane-1-carboxylate) is acylated with chloroacetyl chloride to yield 2-chloro-N'-(1-adamantyl)acetohydrazide.

  • Ring-Closing Reaction :
    The hydrazide undergoes base-mediated cyclization in ethanol at reflux (78°C, 8 hours) to form the piperazin-2-one ring. Potassium carbonate (2.0 equiv) facilitates dehydrohalogenation and ring closure.

Challenges :

  • Byproduct Formation : Competing intermolecular reactions may yield dimeric species, necessitating dilute conditions (0.1 M).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 45–55% yield.

Coupling Reactions Using Adamantylacetic Acid

Coupling pre-formed piperazin-2-one with 1-adamantylacetic acid via peptide-like bond formation offers a modular approach. This method, analogous to DPP-IV inhibitor synthesis, employs carbodiimide coupling agents.

Procedure :

  • Activation of Adamantylacetic Acid :
    A solution of 1-adamantylacetic acid (1.0 equiv) in DCM is treated with DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C for 30 minutes.

  • Coupling with Piperazin-2-one :
    Piperazin-2-one (1.0 equiv) is added, and the reaction stirs at room temperature for 24 hours. The dicyclohexylurea byproduct is removed by filtration.

Optimization :

  • Catalyst Loading : DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the activated intermediate.

  • Solvent Compatibility : Dichloromethane or THF ensures compatibility with moisture-sensitive reagents.

Yield and Purity :
Typical yields range from 60–70%, with purity >95% (HPLC). Recrystallization from ethyl acetate/methanol (1:1) enhances crystallinity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acylation of Piperazin-2-one50–6090–95Straightforward, minimal stepsRegioselectivity challenges
Cyclization45–5585–90Built-in regiocontrolLow yield due to dimerization
Coupling Reaction60–7095–98High purity, scalableRequires costly coupling agents

Characterization and Spectroscopic Data

Melting Point : 182–184°C (recrystallized from ethyl acetate/methanol).
IR Spectroscopy :

  • νC=O\nu_{\text{C=O}}: 1670 cm⁻¹ (piperazin-2-one lactam)

  • νN-H\nu_{\text{N-H}}: 3300 cm⁻¹ (secondary amine).

13C^{13}\text{C}-NMR :

  • Adamantyl carbons: 27.8, 34.2, 36.5, 41.3 ppm

  • Lactam carbonyl: 170.5 ppm

  • Acetyl carbonyl: 172.1 ppm .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 4-[2-(1-Adamantyl)acetyl]piperazin-2-one? A: A standard approach involves coupling 1-adamantylacetic acid derivatives with piperazin-2-one scaffolds. For example, nucleophilic substitution or acylation reactions using activating agents like EDCI/HOBt can facilitate bond formation between the adamantyl moiety and the piperazin-2-one ring. Evidence from analogous compounds (e.g., 2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide) highlights the use of carbodiimide coupling agents for similar acetyl-piperazine derivatives . Additionally, substitution reactions on piperazine rings, as demonstrated in the synthesis of 2-[substituted-2,4-dithiabiureto]-11-(piperazin-1-yl) dibenzo-oxazepines, provide a methodological framework for functionalizing the piperazin-2-one core .

Advanced Synthesis

Q: How can regioselectivity challenges in the acylation of piperazin-2-one derivatives be addressed? A: Regioselective acylation often requires steric and electronic modulation. For instance, introducing bulky protecting groups (e.g., Fmoc) on specific nitrogen atoms of the piperazine ring can direct reactivity to the desired position. This strategy is validated in the synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid, where selective deprotection enables controlled functionalization . Computational modeling (e.g., DFT calculations) may further predict reactive sites by analyzing charge distribution and steric hindrance in the adamantyl-piperazinone system.

Analytical Characterization

Q: Which spectroscopic and crystallographic methods are most effective for characterizing this compound? A:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR can resolve adamantyl proton environments (e.g., δ 1.6–2.1 ppm for bridgehead hydrogens) and piperazinone carbonyl signals (~170 ppm).
  • X-ray Crystallography: Structural analogs, such as 3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione, reveal adamantyl-piperazine bond angles (e.g., C–N–C ~109°) and torsional parameters critical for conformational analysis .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C16_{16}H23_{23}N3_{3}O2_{2} expected m/z 289.179).

Biological Activity Profiling

Q: What strategies are used to evaluate the biological activity of adamantyl-piperazinone derivatives? A: While direct data on this compound is limited, analogous compounds (e.g., 4-[4,5-bis(3,4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-imidazole-1-carboxyl]-piperazin-2-one) suggest methodologies like:

  • Enzyme Inhibition Assays: Targeting kinases or GPCRs using fluorescence polarization or radioligand binding .
  • Cytotoxicity Screening: MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) to assess adamantyl-related membrane permeability .

Stability and Reactivity

Q: How does the adamantyl group influence the stability of piperazin-2-one derivatives under acidic/basic conditions? A: The adamantyl group’s rigidity and hydrophobicity enhance steric protection of the piperazinone ring, reducing hydrolysis rates. However, under strong acidic conditions (pH < 2), the acetyl linker may undergo cleavage. Stability studies on 1-Acetyl-4-(4-hydroxyphenyl)piperazine indicate that pH 6–8 buffers are optimal for maintaining structural integrity .

Safety and Handling

Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Based on analogous piperazine derivatives:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Structural Analog Design

Q: How can structure-activity relationships (SAR) guide the design of adamantyl-piperazinone analogs? A: Key modifications include:

  • Adamantyl Substitution: Replacing 1-adamantyl with 2-adamantyl alters lipophilicity and binding affinity .
  • Piperazinone Functionalization: Adding electron-withdrawing groups (e.g., –NO2_2) to the ring enhances electrophilicity for nucleophilic targets . Computational tools (e.g., molecular docking) can predict interactions with biological targets like dopamine receptors .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported synthetic yields for adamantyl-piperazinone derivatives? A: Variability often stems from differences in reaction conditions (e.g., solvent polarity, temperature). For example, the synthesis of 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride achieved 75% yield in DMF at 80°C but only 50% in THF . Systematic optimization using design of experiments (DoE) can identify critical factors (e.g., catalyst loading, reaction time).

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